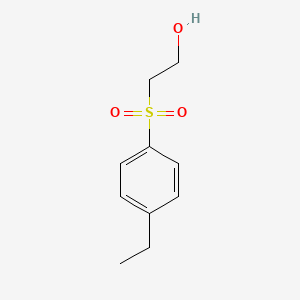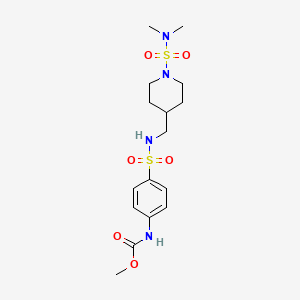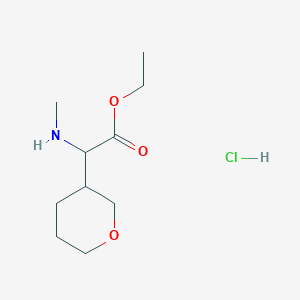
4-Ethylphenylsulfonylethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethylphenylsulfonylethanol is a specialty product used in proteomics research . It has a molecular formula of C10H14O3S and a molecular weight of 214.28 .
Molecular Structure Analysis
This compound contains a total of 28 bonds. There are 14 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 sulfone .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, it’s important to note that the presence of functional groups like hydroxyl and sulfone could potentially participate in various chemical reactions .Scientific Research Applications
Biofuel Production Catalyst
A study highlights the use of benzenesulfonic acid-functionalized hydrophobic mesoporous biochar as an efficient catalyst for biofuel production. This novel catalyst demonstrates superior performance in esterification reactions for biodiesel synthesis and alkylation reactions for high-density biofuel production, showcasing a higher conversion rate and catalytic efficiency compared to traditional catalysts (Huang Li et al., 2019).
Nucleoside Phosphorylation
Research introduces a new phosphorylating agent for the efficient phosphorylation of nucleosides, a crucial step in nucleotide and DNA synthesis. This agent shows excellent yields in phosphorylation, indicating potential applicability in nucleoside, nucleotide chemistry, and biomolecule phosphorylation such as carbohydrates and amino acids (M. Taktakishvili & V. Nair, 2000).
Enantioselective Synthesis
A study on the stereoselective synthesis of optical isomers of ethyl 4-chloro-3-hydroxybutyrate, a precursor to pharmacologically valuable products like L-carnitine, using a microfluidic chip reactor. This method provides an alternative to traditional enzymatic reactions, offering high enantioselectivity and conversion rates (P. Kluson et al., 2019).
MMP2 Inhibition Study
Investigation into the inhibition mechanism of matrix metalloproteinase 2 (MMP2) by (4-Phenoxyphenylsulfonyl)methylthiirane, a selective inhibitor. This study uses computational methods to examine the energetics of the deprotonation-induced ring-opening of the sulfoxide analogue of the inhibitor, offering insights into the development of more effective MMP2 inhibitors (Peng Tao et al., 2010).
Drug Metabolism
A report on the application of biocatalysis to drug metabolism, specifically for the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis. This approach enables the production of significant quantities of metabolites for structural characterization, aiding in the understanding of drug metabolism (M. Zmijewski et al., 2006).
Safety and Hazards
Future Directions
While specific future directions for 4-Ethylphenylsulfonylethanol are not available, it’s worth noting that the compound is used in proteomics research . This suggests that it could play a role in future studies exploring protein structures and functions. Additionally, the development of new synthetic methods and applications for similar compounds is a topic of ongoing research .
Properties
IUPAC Name |
2-(4-ethylphenyl)sulfonylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3S/c1-2-9-3-5-10(6-4-9)14(12,13)8-7-11/h3-6,11H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOMBSAYCCJMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3,4-difluorophenyl)-2-(1-oxo-4-(o-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2609893.png)

![(E)-4-(Dimethylamino)-N-[[3-fluoro-4-(N-methylanilino)phenyl]methyl]but-2-enamide](/img/structure/B2609895.png)



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-(N,N-dibutylsulfamoyl)benzamide](/img/structure/B2609902.png)

![4-(dimethylamino)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2609906.png)
![(2E)-3-[2-(benzyloxy)phenyl]prop-2-enoic acid](/img/structure/B2609908.png)

amino}acetamide](/img/structure/B2609912.png)


